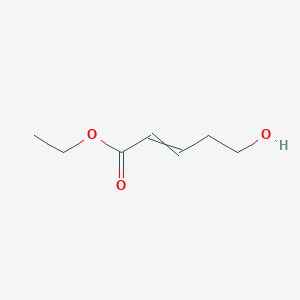
Ethyl (E)-5-Hydroxy-2-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E)-5-HYDROXYPENT-2-ENOATE is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular ester is notable for its hydroxyl group and double bond, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
ETHYL (2E)-5-HYDROXYPENT-2-ENOATE can be synthesized through various methods. One common approach involves the esterification of 5-hydroxypent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ETHYL (2E)-5-HYDROXYPENT-2-ENOATE may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-5-HYDROXYPENT-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding saturated ester.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL (2E)-5-HYDROXYPENT-2-ENOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-HYDROXYPENT-2-ENOATE involves its interaction with various molecular targets. The hydroxyl group and double bond allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
ETHYL (2E)-4-HYDROXYPENT-2-ENOATE: Similar structure but with the hydroxyl group at a different position.
METHYL (2E)-5-HYDROXYPENT-2-ENOATE: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
ETHYL (2E)-5-HYDROXYPENT-2-ENOATE is unique due to the specific positioning of its hydroxyl group and double bond, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Biological Activity
Ethyl (E)-5-Hydroxy-2-pentenoate, also known as ethyl 5-hydroxypent-2-enoate, is an organic compound classified within the ester family. Its unique structure, characterized by a hydroxyl group and a double bond, contributes to its notable chemical reactivity and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, applications, and mechanisms of action.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | Ethyl 5-hydroxypent-2-enoate |
| InChI Key | RKKMALLAMABWKB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=CCCO |
This compound exhibits several biological activities attributed to its structural features:
- Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding, which can enhance its interaction with biological macromolecules such as proteins and nucleic acids.
- π-π Interactions: The presence of a double bond facilitates π-π interactions, potentially influencing the compound's binding affinity to various targets.
Research Findings
- Antitumor Activity:
-
Enzyme Substrate:
- This compound has been investigated as a substrate for certain enzymes, suggesting its role in biochemical pathways that could be relevant for metabolic studies .
- Potential Therapeutic Applications:
Enzyme Interaction Analysis
Research has shown that similar esters can serve as effective substrates in enzymatic reactions. This compound's unique functional groups may allow it to participate in specific enzymatic pathways, potentially leading to novel biochemical insights .
Applications in Industry and Research
This compound is utilized across various fields:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Fragrance and Flavor Industry: Due to its pleasant aromatic properties, it finds applications in flavoring and fragrance formulations.
- Pharmaceutical Development: Ongoing research aims to leverage its biological activities for developing new therapeutic agents.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl 5-hydroxypent-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3,5,8H,2,4,6H2,1H3 |
InChI Key |
RKKMALLAMABWKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















